Sevelamer carbonate

Catalog No.
S1480183
CAS No.
845273-93-0
M.F
C7H14ClNO4
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sevelamer carbonate

CAS Number

845273-93-0

Product Name

Sevelamer carbonate

IUPAC Name

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4)

InChI Key

PADGNZFOVSZIKZ-UHFFFAOYSA-N

SMILES

C=CCN.C1C(O1)CCl.C(=O)(O)O

Synonyms

Carbonate, Sevelamer, GT335 012, GT335-012, GT335012, Hydrochloride, Sevelamer, RenaGel, sevelamer, sevelamer carbonate, sevelamer hydrochloride

Canonical SMILES

C=CCN.C1C(O1)CCl.C(=O)(O)O

Management of Hyperphosphatemia in Chronic Kidney Disease (CKD):

  • Efficacy in lowering serum phosphate: Multiple studies have demonstrated the effectiveness of sevelamer carbonate in lowering serum phosphate levels in patients with CKD, both on dialysis and non-dialysis. A randomized, double-blind study showed a statistically significant reduction in serum phosphate compared to placebo in hemodialysis patients treated with sevelamer carbonate. [Source: ]
  • Comparison to other phosphate binders: Research comparing sevelamer carbonate to calcium-based phosphate binders highlights potential benefits beyond phosphate control. Studies suggest it may reduce vascular calcification and even improve survival rates in CKD patients. [Source: ]
  • Investigating additional benefits: Ongoing research explores potential anti-inflammatory properties of sevelamer carbonate, including its ability to reduce endotoxemia (presence of bacterial toxins in the blood) in animal models of uremia. [Source: ]

Exploring Mechanisms of Action:

  • Phosphate binding mechanism: Research focuses on understanding how sevelamer carbonate binds to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. Studies explore the specific interactions and potential roles of different functional groups within the polymer structure. [Source: ]
  • Impact on gut microbiota: Recent studies investigate how sevelamer carbonate might interact with the gut microbiome, potentially influencing nutrient absorption and inflammation. This area holds promise for further understanding its potential benefits and side effects. [Source: ]

Optimizing Treatment Strategies:

  • Dose optimization studies: Research aims to identify the optimal dose of sevelamer carbonate for different patient populations and CKD stages, balancing efficacy with potential side effects. Individualized dosing based on patient characteristics is a crucial area of ongoing investigation. [Source: ]
  • Combination therapy: Studies explore the potential benefits of combining sevelamer carbonate with other medications or dietary interventions to achieve better control of hyperphosphatemia and improve overall outcomes in CKD patients. [Source: ]

Safety and Side Effects:

  • Monitoring potential adverse effects: Research continues to monitor and understand potential side effects associated with sevelamer carbonate use, such as gastrointestinal discomfort and nutrient malabsorption. Studies aim to identify risk factors and develop strategies to minimize these concerns. [Source: ]

Sevelamer carbonate is a non-absorbed polymeric amine compound primarily used as a phosphate binder in patients with chronic kidney disease, particularly those undergoing dialysis. It is marketed under the brand name Renvela. This compound functions by binding dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream. The chemical structure of sevelamer carbonate is poly(allylamine-co-N,N’-diallyl­ 1,3-diamino-2-hydroxypropane) carbonate salt, distinguishing it from its counterpart, sevelamer hydrochloride, by its carbonate counterion instead of chloride .

As described earlier, sevelamer carbonate functions by binding phosphate in the gastrointestinal tract through ionic interactions between its amine groups and dietary phosphate ions. This prevents phosphate absorption into the bloodstream and helps maintain healthy blood phosphate levels in CKD patients [].

Sevelamer carbonate operates through ion exchange mechanisms. When ingested, it interacts with hydrochloric acid in the stomach, leading to protonation of its amine groups. These protonated amines then form ionic and hydrogen bonds with phosphate molecules present in the gut . This reaction effectively reduces serum phosphorus levels by decreasing intestinal absorption of dietary phosphates.

The primary biological activity of sevelamer carbonate is its ability to lower serum phosphorus concentrations in patients with chronic kidney disease. Unlike sevelamer hydrochloride, sevelamer carbonate does not contribute to metabolic acidosis, making it a preferable option for patients at risk of this condition . Additionally, sevelamer has been shown to positively influence lipid profiles by reducing low-density lipoprotein cholesterol and total cholesterol levels without causing hypercalcemia .

Sevelamer carbonate is synthesized through a polymerization process involving allylamine and epichlorohydrin, followed by treatment with carbon dioxide to replace chloride ions with carbonate. The synthesis involves crosslinking reactions that create a stable polymer network capable of binding phosphate ions effectively . This method ensures that the resulting compound retains its functional properties while being safe for oral administration.

Sevelamer carbonate is primarily used for managing hyperphosphatemia in patients with chronic kidney disease who are on dialysis. Its unique formulation allows it to effectively bind dietary phosphates without increasing the risk of metabolic acidosis or other adverse effects associated with traditional calcium-based phosphate binders . Additionally, it may have applications in reducing advanced glycation end products in the gut, which are implicated in oxidative stress and inflammation .

Several compounds share similar functions as phosphate binders. Below is a comparison highlighting the uniqueness of sevelamer carbonate:

Compound NameMechanism of ActionUnique Features
Sevelamer HydrochlorideBinds dietary phosphatesCan cause metabolic acidosis
Calcium AcetateBinds dietary phosphates; provides calciumRisk of hypercalcemia
Lanthanum CarbonateBinds dietary phosphatesRarely used; potential for lanthanum accumulation
Aluminum HydroxideBinds dietary phosphatesRisk of aluminum toxicity

Uniqueness of Sevelamer Carbonate:

  • Non-Absorbable: Does not get absorbed into systemic circulation.
  • No Metabolic Acidosis: Unlike sevelamer hydrochloride, it does not increase the risk of metabolic acidosis.
  • Lipid Profile Improvement: Demonstrated ability to improve lipid profiles without causing hypercalcemia or other mineral imbalances .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

211.0611356 g/mol

Monoisotopic Mass

211.0611356 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (80%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Renvela is indicated for the control of hyperphosphataemia in adult patients receiving haemodialysis or peritoneal dialysis.Renvela is also indicated for the control of hyperphosphataemia in adult patients with chronic kidney disease not on dialysis with serum phosphorus ≥ 1.78 mmol/l.Renvela should be used within the context of a multiple therapeutic approach, which could include calcium supplement, 1,25-dihydroxy vitamin D3 or one of its analogues to control the development of renal bone disease.
Sevelamer carbonate Winthrop is indicated for the control of hyperphosphataemia in adult patients receiving haemodialysis or peritoneal dialysis., , Sevelamer carbonate Winthrop is also indicated for the control of hyperphosphataemia in adult patients with chronic kidney disease not on dialysis with serum phosphorus > 1.78 mmol/L., , Sevelamer carbonate Winthrop should be used within the context of a multiple therapeutic approach, which could include calcium supplement, 1,25-dihydroxy Vitamin D3 or one of its analogues to control the development of renal bone disease.,

MeSH Pharmacological Classification

Chelating Agents

ATC Code

V03AE02

Pictograms

Irritant

Irritant

Wikipedia

Sevelamer carbonate

Use Classification

Human drugs -> Renvela -> EMA Drug Category
All other therapeutic products -> Human pharmacotherapeutic group
Human drugs -> Sevelamer carbonate Winthrop (previously Sevelamer carbonate Zentiva) -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Explore Compound Types